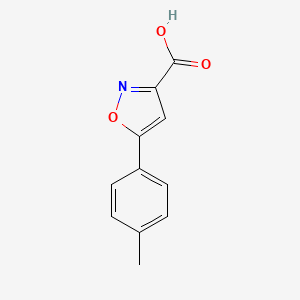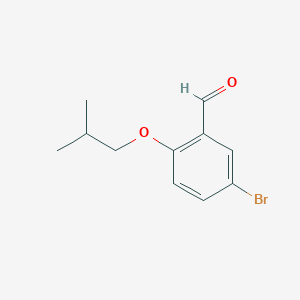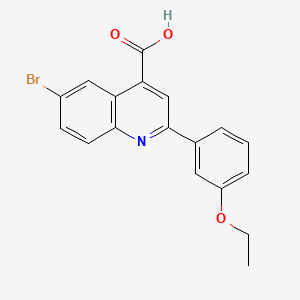
4-Bromo-N,N-diisopropylbenzylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-Bromo-N,N-diisopropylbenzylamine, such as bromophenols and bromo-substituted anilines, often involves reactions that introduce bromine atoms into specific positions on aromatic rings. These processes can include halogenation reactions using N-bromo compounds and various catalytic or direct substitution methods. For instance, the synthesis of bromophenol derivatives has been demonstrated as effective inhibitors for certain enzymes, indicating the potential for synthesizing 4-Bromo-N,N-diisopropylbenzylamine through similar bromination reactions (Çetin Bayrak et al., 2017).
Molecular Structure Analysis
The molecular structure of bromo-substituted compounds closely related to 4-Bromo-N,N-diisopropylbenzylamine has been studied using various spectroscopic techniques, including X-ray diffraction, NMR, and mass spectrometry. These studies reveal complex structures often characterized by the presence of bromine atoms, which significantly influence the electronic configuration and reactivity of the molecules. The molecular structure of such compounds can be further elucidated through crystallography, providing insights into the arrangement of atoms and the impact of bromine substitution on molecular geometry (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
4-Bromo-N,N-diisopropylbenzylamine and its derivatives undergo various chemical reactions, including coupling reactions, condensations, and halogenations. These reactions are influenced by the bromine atom's presence, which can act as an activating group for further chemical transformations. For example, the compound's ability to participate in coupling reactions with amino acids to form benzodiazepines highlights its reactivity and potential for creating complex molecules (Hexiang Wang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Substance Identification
4-Bromo-N,N-diisopropylbenzylamine, as a compound related to psychoactive substances, has been studied for its chemical properties. For instance, a study by Abiedalla et al. (2021) focused on the gas chromatographic (GC) separations and mass spectral (MS) characteristics of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, a category that includes substances structurally similar to 4-Bromo-N,N-diisopropylbenzylamine. This research is vital for identifying novel psychoactive substances in forensic contexts (Abiedalla et al., 2021).
Biomedical Applications
In the biomedical field, the derivative 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY was synthesized for potential applications in antibacterial and antioxidant research. This compound, related to 4-Bromo-N,N-diisopropylbenzylamine, showed promising results in inhibiting bacterial enzymes and has potential as a candidate for biomedical applications, as highlighted by Alnoman et al. (2019) (Alnoman et al., 2019).
Molecular Biology and Biochemistry
In molecular biology and biochemistry, 4-Bromo-N,N-diisopropylbenzylamine derivatives have been used as derivatization agents. For example, Marquis et al. (2017) described a new derivatization reagent, 4-bromo-N-methylbenzylamine, for the analysis of organic acids in biological samples. This research is important for understanding various biological processes and for medical diagnostics (Marquis et al., 2017).
Synthesis of Non-Natural Amino Acids
4-Bromo-N,N-diisopropylbenzylamine has also been utilized in the synthesis of non-natural amino acids. Ahmed et al. (2015) developed a chemoenzymatic approach for the synthesis of N-protected nonnatural l- and d-biarylalanine derivatives, starting from 4-bromocinnamic acid and 4-bromophenylpyruvic acid. This research contributes to the field of synthetic biology and drug development (Ahmed et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-5-7-13(14)8-6-12/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBVBNOXIPZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344677 | |
| Record name | 4-Bromo-N,N-diisopropylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-diisopropylbenzylamine | |
CAS RN |
98816-61-6 | |
| Record name | 4-Bromo-N,N-diisopropylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N-diisopropylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)
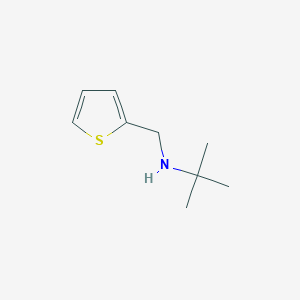

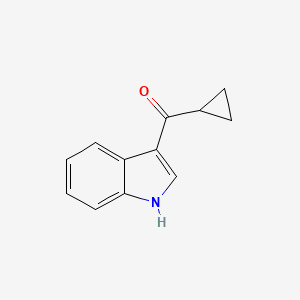
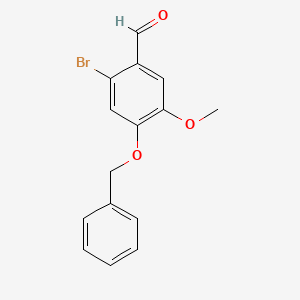

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
